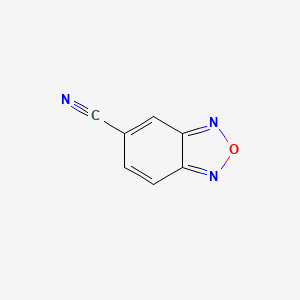

2,1,3-Benzoxadiazole-5-carbonitrile

Overview

Description

. This compound is a member of the benzoxadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.

Mechanism of Action

Target of Action

The primary target of 2,1,3-Benzoxadiazole-5-carbonitrile is the Glutathione S-Transferases (GSTs) . GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification . They catalyze the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .

Mode of Action

This compound interacts with GSTs in a unique way. It behaves like a suicide inhibitor for GSTs . It binds to the H-site and is conjugated with GSH forming a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .

Biochemical Pathways

The interaction of this compound with GSTs affects the normal detoxification pathway. By inhibiting GSTs, this compound can potentially increase the susceptibility of cells to damage by harmful compounds .

Pharmacokinetics

Its molecular weight (14512 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of GSTs by this compound can lead to an increase in the intracellular concentration of harmful compounds, potentially leading to cell damage . This property makes it a potential candidate for anticancer drugs, as it could increase the susceptibility of cancer cells to chemotherapeutic agents .

Biochemical Analysis

Biochemical Properties

2,1,3-Benzoxadiazole-5-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in detoxification processes, thereby enhancing the efficacy of anticancer drugs . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it has been shown to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit detoxification enzymes, thereby enhancing the activity of anticancer drugs . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability under ambient conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to changes in cellular responses, highlighting the importance of monitoring its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the efficacy of therapeutic agents by inhibiting detoxification enzymes . At high doses, it may exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, leading to changes in metabolite levels. For instance, this compound can inhibit enzymes involved in detoxification processes, thereby altering the metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . Studies have shown that this compound can be transported across cell membranes, affecting its distribution within tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding its subcellular localization is essential for elucidating its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile typically involves the reaction of 2-aminophenol with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzoxadiazole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of benzoxadiazole-5-carboxylic acid.

Reduction: Formation of benzoxadiazole-5-methylamine.

Substitution: Formation of benzoxadiazole-5-alkyl derivatives.

Scientific Research Applications

2,1,3-Benzoxadiazole-5-carbonitrile has a wide range of applications in scientific research:

Biology: The compound is employed in the study of enzyme activities and as a marker for biological imaging.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

2,1,3-Benzothiadiazole-5-carbonitrile: Similar in structure but contains a sulfur atom instead of an oxygen atom.

2,1,3-Benzoxazole-5-carbonitrile: Contains a nitrogen atom in place of one of the oxygen atoms in the benzoxadiazole ring.

Uniqueness: 2,1,3-Benzoxadiazole-5-carbonitrile is unique due to its specific electronic properties and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical transformations and its compatibility with different reaction conditions further enhance its versatility in scientific research and industrial applications.

Biological Activity

2,1,3-Benzoxadiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities. The findings are supported by data tables and case studies from various research studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzoxadiazoles, which are characterized by their fused benzene and diazole rings. The presence of the carbonitrile group enhances the compound's reactivity and biological activity.

Antimicrobial Activity

Research has shown that derivatives of benzoxadiazole exhibit notable antimicrobial properties. A study focused on a series of benzoxadiazole derivatives revealed that some compounds demonstrated significant antibacterial activity against Mycobacterium tuberculosis (Mtb) and other clinically relevant bacterial strains.

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

| Compound ID | MIC (μg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| 1 | 32 | Mtb | Antibacterial |

| 2 | 16 | Staphylococcus aureus | Antibacterial |

| 3 | 64 | Escherichia coli | Antibacterial |

| 4 | 8 | Candida albicans | Antifungal |

The minimal inhibitory concentrations (MICs) indicate that certain derivatives are effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Anticancer Activity

Benzoxadiazole derivatives have also been investigated for their anticancer properties. A study highlighted that these compounds exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer (PC3) cells.

Table 2: Cytotoxicity of Benzoxadiazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | MCF-7 | 5.0 |

| 2 | A549 | 10.0 |

| 3 | PC3 | 7.5 |

The IC50 values suggest that these compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells, making them promising candidates for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of benzoxadiazole derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the benzodiazole ring can enhance or diminish their biological potency. For instance, substituents such as electron-donating groups have been associated with increased antimicrobial activity, while certain electron-withdrawing groups may reduce cytotoxicity.

Case Study: Modification Impact on Activity

In a recent study, researchers synthesized a series of modified benzoxadiazole derivatives to evaluate their activity against Mtb. The introduction of different substituents at the nitrogen or carbon positions affected both the antibacterial efficacy and cytotoxicity profiles:

- Compound A : Nitro group substitution led to high antibacterial activity but also increased cytotoxicity.

- Compound B : Sulfonamide substitution improved selectivity for Mtb with reduced toxicity towards mammalian cells.

These findings underscore the importance of SAR in designing effective therapeutic agents based on the benzoxadiazole scaffold .

Properties

IUPAC Name |

2,1,3-benzoxadiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYXSXUKPAXKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370730 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54286-62-3 | |

| Record name | 2,1,3-benzoxadiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.